molecular formula C8H12N4O3 B8368685 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

Cat. No.: B8368685
M. Wt: 212.21 g/mol
InChI Key: VEUADINYRWKVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O3/c1-4(2)3-5-7(12(14)15)6(8(9)13)11-10-5/h4H,3H2,1-2H3,(H2,9,13)(H,10,11)

InChI Key

VEUADINYRWKVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (10 ml, 115 mmol) was added dropwise to a suspension of 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid (5.6 g, 26 mmol) in dichloromethane (70 ml) containing dimethylformamide (0.1 ml) under nitrogen at 0° C. The reaction was stirred at 0° C. for 0.5 hours, allowed to warm to room temperature and stirred for a further 2 hours. The solvent was removed under reduced pressure, the residue was azeotroped with dichloromethane (3×50 ml) and the residue was dissolved in toluene (100 ml). Ammonia gas was bubbled into the solution for 2 hours and the reaction was stirred under nitrogen at room temperature for 18 hours, concentrated under reduced pressure and the residue was suspended in methanol (250 ml). After filtration, the filtrates were concentrated under reduced pressure, the residue was dissolved in ethyl acetate (400 ml) and washed with water (50 ml). The organic phase was filtered, the filtrate was dried over MgSO4 and concentrated under reduced pressure. The filtered solid and residue from the filtrates were combined to give 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide (4.8 g) as an off-white solid. 1H NMR (400 MHz, DMSO-D6): δ=13.61-13.81 (1H, brs), 7.80-7.96 (1H, brs), 7.50-7.66 (1H, brs), 2.70-2.76 (2H, d), 1.90-2.01 (1H, m), 0.83-0.88 (6H, d) ppm. LRMS (electrospray): m/z [M+Na]+ 235, [2M+Na]+ 447, [M−H]+ 211, [2M−H]+ 423. Anal. Found C, 45.12; H, 5.68; N, 26.31. C8H12N4O3 requires C, 45.28; H, 5.70; N, 26.40%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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